4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine
Description
4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a methyl group at the 6-position and a thiazol-2-ylamine moiety at the 5-position. The imidazo[2,1-b]thiazole scaffold is notable for its presence in pharmacologically active compounds, including anthelmintic, antibacterial, and anti-inflammatory agents .
Properties
IUPAC Name |
4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c1-5-7(6-4-15-8(10)12-6)13-2-3-14-9(13)11-5/h2-4H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRXMIXTYCQPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine typically involves the cyclization of appropriate precursors. One common method is the condensation of imidazole-2-thiones with 3-aryl-2-propenoyl chlorides in the presence of a base such as pyridine . Another approach involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization and dehydration steps .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where intermediate compounds are not isolated but directly converted to the final product . This method ensures a streamlined process and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
Medicinal Chemistry
4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine has been investigated for its potential as an anti-cancer agent. The imidazo[2,1-b]thiazole moiety is known for its ability to interact with various biological targets, making it a candidate for drug development.
Case Study : A study published in Molecules highlighted the synthesis and biological evaluation of thiazole derivatives, including this compound. The results indicated significant cytotoxic activity against several cancer cell lines, suggesting its potential role in cancer therapy .
Antimicrobial Activity
Research has shown that compounds containing thiazole and imidazole rings exhibit antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.
Data Table: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
This table summarizes the inhibition zones observed in a study assessing the antimicrobial efficacy of the compound .
Proteomics Research
The compound is utilized in proteomics research as a tool for studying protein interactions and functions. Its unique structure allows it to bind selectively to specific proteins.
Application Example : In a study focused on protein-ligand interactions, researchers used this compound to probe the binding sites of target proteins involved in signaling pathways related to cancer progression .
Mechanism of Action
The mechanism of action of 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions that are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis with structurally related compounds:
Substituent Effects on the Imidazo[2,1-b]thiazole Core
- 6-Methyl vs. 6-Phenyl (N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine): Introduced via microwave-assisted Hantzsch synthesis, phenyl groups enhance lipophilicity, which may improve membrane permeability but reduce solubility . 6-(4-Methylsulfonylphenyl) (Compound 6a): This substituent is critical for COX-2 inhibition, with an IC50 of 0.08 µM, demonstrating that bulky, polar groups enhance selectivity for enzymatic targets .
Modifications on the Thiazol-2-ylamine Group
- Unsubstituted Amine (Target Compound): The free amine may facilitate hydrogen bonding with biological targets but could exhibit lower metabolic stability due to susceptibility to oxidation.
- N,N-Dimethylamine (Compound 6a): Methylation of the amine improves lipophilicity and bioavailability, contributing to its potent COX-2 inhibition (IC50 = 0.08 µM; selectivity index = 313.7) .
Key Research Findings
- COX-2 Selectivity: Substituents at the 6-position of the imidazo[2,1-b]thiazole ring and the thiazol-2-amine group are pivotal for COX-2 inhibition. Bulky, polar groups (e.g., 4-methylsulfonylphenyl) enhance potency and selectivity .
- Antimicrobial Activity: 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives exhibit moderate to strong activity against Staphylococcus aureus and Escherichia coli .
- Structural Insights: Molecular docking studies highlight the importance of the thiazol-2-ylamine group in occupying hydrophobic pockets of target enzymes .
Biological Activity
4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor for various enzymes, its cytotoxic effects, and its implications in treating diseases such as tuberculosis and neurodegenerative disorders.
- Chemical Formula: C₉H₈N₄S₂
- Molecular Weight: 236.32 g/mol
- CAS Number: 315703-75-4
1. Antimycobacterial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent. In particular, derivatives of imidazo-thiazole structures have shown promising results against Mycobacterium tuberculosis (Mtb). For instance:
- Activity Data:
2. Acetylcholinesterase Inhibition
The compound also exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. A study reported:
- Inhibition Data:
3. Cytotoxicity and Anticancer Potential
Thiazole derivatives, including the compound , have been evaluated for cytotoxic effects against various cancer cell lines:
- Cytotoxicity Data:
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes:
- Key Findings:
- The docking simulations indicated that hydrophobic interactions play a crucial role in the binding affinity of the compound to AChE and other targets.
- The stability of the protein-ligand complex was assessed, providing insights into the potential efficacy of this compound in therapeutic applications .
Case Study: Antitubercular Activity
In a controlled study involving various imidazo-thiazole derivatives, it was found that:
| Compound | IC50 (mM) | Selectivity against NTM |
|---|---|---|
| IT10 | 2.32 | Yes |
| IT06 | 2.03 | Yes |
The compounds were tested for their ability to inhibit Mtb growth while showing negligible effects on NTM strains, underscoring their selective action .
Case Study: Neuroprotective Effects
In another investigation focusing on neuroprotection, derivatives of imidazo-thiazole were tested for their ability to protect neuronal cells from oxidative stress:
| Compound | % Cell Protection at 10 µM |
|---|---|
| Compound A | 85% |
| Compound B | 78% |
These findings suggest that these compounds may offer protective benefits in neurodegenerative diseases by mitigating oxidative damage .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine and related derivatives?
The synthesis often involves multi-step reactions, including:
- Hantzsch thiazole synthesis : Microwave-assisted reactions between α-haloketones (e.g., 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones) and thioureas under optimized conditions yield high-purity thiazole derivatives with reduced reaction times and improved yields compared to conventional methods .
- Imidazo[2,1-b]thiazole scaffold formation : AlCl₃-catalyzed cyclization in CHCl₃ is used to construct the imidazo[2,1-b]thiazole core, followed by functionalization at the C-5 position with substituents like methylsulfonylphenyl groups to enhance bioactivity .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., from methanol) are standard for isolating pure compounds .
Q. How is the structural integrity of synthesized derivatives validated?
- Spectroscopic techniques : IR and NMR (¹H, ¹³C) confirm functional groups and regiochemistry. For example, ¹H NMR distinguishes between imidazo[2,1-b]thiazole protons (δ 7.5–8.5 ppm) and thiazol-2-amine NH₂ signals (δ 5.5–6.5 ppm) .
- Elemental analysis : Combustion analysis verifies empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .
- X-ray crystallography : Single-crystal diffraction resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
Q. What preliminary biological assays are recommended for evaluating this compound’s therapeutic potential?
- Enzyme inhibition assays : COX-2/COX-1 selectivity can be assessed using fluorescence-based or colorimetric kits (e.g., measuring prostaglandin production). Substituents at C-5 significantly influence selectivity; dimethylamine groups enhance COX-2 inhibition (IC₅₀ < 1 µM) .
- Kinase inhibition profiling : BRAF V600E and CRAF kinase assays (e.g., ADP-Glo™) identify inhibitors of oncogenic signaling pathways. Imidazo-thiazole derivatives like KS28 show IC₅₀ values in the nanomolar range .
Advanced Research Questions
Q. How do substituents at the C-5 position of the imidazo[2,1-b]thiazole scaffold modulate COX-2 selectivity?
- Electron-withdrawing groups (EWGs) : Methylsulfonylphenyl substituents enhance COX-2 binding by forming hydrogen bonds with Arg120 and Tyr355 in the catalytic pocket. This interaction is critical for selectivity over COX-1 .
- Steric effects : Bulky groups (e.g., N,N-dimethylmethanamine) reduce COX-1 affinity due to steric clashes with Val523 in the COX-1 active site .
- Data contradictions : Variability in IC₅₀ values across studies may arise from differences in assay conditions (e.g., enzyme source, substrate concentration). Normalizing data to reference inhibitors (e.g., celecoxib) improves comparability .
Q. What strategies address acquired resistance to imidazo-thiazole-based kinase inhibitors (e.g., BRAF V600E)?
- Inhibition of RAF dimerization : Compounds like KS28 disrupt RAF homo-/heterodimerization, overcoming resistance mechanisms observed in PLX4032-resistant melanoma models. Co-crystallography with BRAF-CRAF complexes can guide structural optimization .
- Polypharmacology : Dual BRAF/CRAF inhibition reduces MAPK pathway reactivation. Kinome-wide profiling (e.g., using KINOMEscan) identifies off-target effects that may contribute to efficacy or toxicity .
Q. How can crystallographic data resolve ambiguities in molecular conformation or disorder?
- Disorder modeling : For disordered fluorine atoms (e.g., in fluorophenyl groups), partial occupancy refinement (s.o.f. 0.75:0.25) and restrained anisotropic displacement parameters improve model accuracy .
- Hydrogen bonding networks : Intermolecular N–H⋯N and C–H⋯O interactions stabilize crystal packing. SHELXL refinement with Hirshfeld surface analysis quantifies these interactions .
Q. What computational methods complement experimental SAR studies for imidazo-thiazole derivatives?
- Docking simulations : AutoDock Vina or Glide predicts binding poses in COX-2 or BRAF active sites. Focus on residues like Val523 (COX-1 vs. COX-2 selectivity) or DFG motif (kinase inhibition) .
- MD simulations : GROMACS or AMBER evaluates dynamic stability of inhibitor-enzyme complexes. Trajectory analysis identifies critical interactions (e.g., hydrogen bonds with Glu457 in BRAF) .
Methodological Considerations
- Reproducibility : Validate synthetic protocols using controlled microwave power (e.g., 300 W) and reaction times (e.g., 15–30 min) to minimize side products .
- Data validation : Cross-reference crystallographic results (e.g., CCDC deposition numbers) with SHELX-refined structures to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
